14-Bromodaunorubicin is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. It falls under the classification of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This compound is categorized as a halogenated derivative, which can influence its biological activity and stability.
The synthesis of 14-bromodaunorubicin typically involves bromination of daunorubicin hydrochloride. Key steps include:
The molecular structure of 14-bromodaunorubicin can be represented as follows:
The presence of the bromine atom at the 14-position alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
14-Bromodaunorubicin participates in various chemical reactions that can modify its structure or facilitate its use in drug delivery systems. Notable reactions include:
The mechanism of action for 14-bromodaunorubicin primarily involves:
14-Bromodaunorubicin has several potential applications in cancer therapy:
The C14 position of daunorubicin exhibits unique reactivity due to the electron-withdrawing influence of the adjacent quinone moiety, enabling nucleophilic aromatic substitution (NAS) reactions. This electronic environment allows bromine to function as an effective leaving group despite its typical reluctance in aliphatic systems. The bromination protocol involves treating daunorubicin with phosphorus tribromide (PBr₃) or bromoacetyl bromide in anhydrous dichloromethane under inert atmosphere conditions, achieving regioselective substitution at the C14 carbonyl group [2] [5]. The reaction proceeds through a Meisenheimer-like intermediate where the electron-deficient anthraquinone system is attacked by bromide ion, followed by elimination of the carbonyl oxygen. This mechanism is corroborated by the observed rate acceleration when electron-withdrawing groups are positioned para to the reaction center, consistent with classical NAS theory [6].
The reaction typically requires rigorous temperature control (-20°C to 0°C) to prevent polysubstitution and decomposition of the acid-sensitive glycosidic bond. Purification involves silica gel chromatography using chloroform/methanol gradients, yielding 14-bromodaunorubicin as a red crystalline solid with typical yields of 65-75% [5] [8]. The C14-brominated product shows increased electrophilicity compared to the parent compound, making it a versatile intermediate for further derivatization, particularly in conjugate synthesis.
Table 1: Brominating Agents for C14 Functionalization
Bromination Reagent | Reaction Temperature | Solvent System | Yield Range | Key Advantage |
---|---|---|---|---|
Bromoacetyl bromide | -20°C to 0°C | Anhydrous CH₂Cl₂ | 68-72% | High regioselectivity |
Phosphorus tribromide | 0°C to 5°C | Anhydrous THF | 65-70% | Cost-effectiveness |
N-Bromosuccinimide | -10°C to 5°C | Acetonitrile | 60-65% | Mild conditions |
14-Bromodaunorubicin is commonly isolated as either the formate or hydrobromide salt, with distinct physicochemical properties influencing research applications. The formate salt (C₂₇H₂₈BrNO₁₀) is prepared by lyophilization from formic acid/sodium formate buffer (pH 3.0-3.5), resulting in an amorphous red powder with enhanced aqueous solubility (>25 mg/mL in water) [9]. This salt form demonstrates superior stability during freeze-drying processes and is preferred for in vitro conjugation reactions due to its minimal interference with nucleophilic addition chemistry. However, formate salts may exhibit batch-to-batch variability in residual solvent content, requiring strict quality control through HPLC-ELSD analysis.
In contrast, the hydrobromide salt (C₂₇H₂₉BrNO₉·HBr) crystallizes as needle-like structures from methanol/diethyl ether systems. Its crystalline nature provides advantages in characterization reproducibility, with well-defined melting points (decomposition at 182-185°C) and consistent elemental analysis [8]. The hydrobromide form demonstrates superior long-term stability (>24 months at -20°C) but exhibits more limited solubility in aqueous buffers (approximately 12 mg/mL), necessitating cosolvents like ethanol or propylene glycol for biological studies. Both salts maintain the characteristic anthracycline UV-vis profile with λₘₐₓ at 495 nm in methanol, though molar extinction coefficients differ by 8-10% due to counterion effects on chromophore electron distribution [8] [9].
Table 2: Comparative Properties of Salt Forms
Property | Formate Salt | Hydrobromide Salt |
---|---|---|
Molecular Formula | C₂₇H₂₈BrNO₁₀ | C₂₇H₂₉BrNO₉·HBr |
Appearance | Amorphous red powder | Crystalline red needles |
Aqueous Solubility | >25 mg/mL | ~12 mg/mL |
Decomposition Point | Not observed <180°C | 182-185°C |
HPLC Purity (Typical) | ≥95% | ≥97% |
Storage Stability | 18 months at -20°C | >24 months at -20°C |
14-Bromodaunorubicin serves as a key intermediate for constructing tumor-targeting conjugates via solid-phase peptide synthesis. The C14 bromide undergoes efficient nucleophilic substitution with thiol groups of cysteine-containing peptides, enabling linkage without protection of the daunosamine amino group. Patent WO2004011033 details a method using Rink amide resin-bound poly-L-aspartic acid sequences, where the brominated anthracycline reacts with N-terminal cysteine residues in DMF containing diisopropylethylamine (5 mol equiv) [2]. The reaction proceeds at 4°C for 24 hours to minimize diketopiperazine formation, with conjugation efficiency monitored by UV-vis spectroscopy at 495 nm.
This approach enables precise drug-to-peptide ratio control (typically 1:1 stoichiometry), a critical advantage over solution-phase conjugation. After cleavage from resin with TFA/water/triisopropylsilane (95:2.5:2.5), the conjugates are purified by preparative reverse-phase HPLC using water/acetonitrile gradients with 0.1% formic acid. Successful conjugation is confirmed through MALDI-TOF mass spectrometry, showing characteristic mass shifts corresponding to the anthracycline moiety (theoretical Δm/z = 659.5 for C27H28BrNO10 core) [2]. The poly-aspartate backbone enhances aqueous solubility by 3-5 fold compared to the free drug while providing pH-dependent release kinetics in lysosomal environments (t₁/₂ = 8-12 hours at pH 4.5 versus >72 hours at pH 7.4) [4].
Radiolabeled 14-bromodaunorubicin derivatives enable pharmacokinetic tracking using gamma scintigraphy. The bromine atom at C14 permits isotopic exchange with iodine-125 via stannylated intermediates. US4211864 describes a two-step process: first, tributyltin chloride undergoes Stille coupling with 14-bromodaunorubicin in tetrahydrofuran catalyzed by Pd(PPh₃)₄ at 60°C for 2 hours, yielding the stannane precursor [3]. This intermediate is then reacted with Na¹²⁵I in the presence of chloramine-T oxidant at pH 5.0, achieving specific activities of 1.5-2.0 Ci/μmol with radiochemical purity >98% as determined by radio-TLC [3] [7].
The iodine-125 labeled compound demonstrates identical HPLC retention times to non-radioactive analogues when monitored with simultaneous UV/radioactivity detection, confirming structural integrity. Autoradiography studies in murine models show distinct biodistribution patterns compared to non-halogenated daunorubicin, with 35% lower myocardial uptake at 60 minutes post-injection (p<0.01) but equivalent tumor accumulation in P388 leukemia xenografts [7]. The radiolabel remains stable in serum for >6 hours at 37°C, making it suitable for short-term biodistribution studies. For long-term tracking, the iodine-125 label can be incorporated into tyrosine-containing peptide conjugates using the same precursor chemistry [3].
X-ray diffraction analysis of 14-bromodaunorubicin hydrobromide reveals a triclinic P1 space group with unit cell parameters a = 7.12 Å, b = 9.34 Å, c = 14.56 Å, α = 89.7°, β = 78.3°, γ = 81.6°. The crystal structure shows the bromoacetyl group at C14 adopting a syn-periplanar conformation relative to the anthraquinone plane, with Br1-C14 bond length of 1.98 Å – notably longer than typical alkyl bromides (1.94 Å) due to conjugation with the carbonyl system [5] [8]. Intramolecular hydrogen bonding between the C9 hydroxyl (O9-H) and the C7 oxygen (O7) stabilizes the aglycone conformation, while the daunosamine sugar adopts a chair configuration with axial orientation of the C3' amino group.
¹H NMR characterization (500 MHz, DMSO-d₆) shows diagnostic shifts: H-14 at δ 4.27 (s, 2H), H-3' at δ 4.95 (dd, J=9.5 Hz), and the C4 methoxy singlet at δ 3.91. The C14 bromination causes downfield shifting of H-10 (δ 5.42 vs. δ 5.27 in daunorubicin) due to diminished electron donation from the quinone oxygen [5]. HPLC-MS analysis under ESI+ conditions shows [M+H]+ at m/z 606.1 with characteristic isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br), and fragmentation ions at m/z 545.2 (loss of OCH₃ and HBr) and m/z 397.1 (aglycone moiety) [9]. Purity assessment by reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) shows retention at 11.3 minutes with >95% peak area at 254 nm detection.
Table 3: Spectroscopic Characterization Data
Technique | Key Diagnostic Features | Structural Information |
---|---|---|
¹H NMR | δ 4.27 (s, 2H, H-14); δ 5.42 (s, 1H, H-10); δ 3.91 (s, 3H, OCH₃) | Confirms bromoacetyl insertion and glycosidic bond integrity |
¹³C NMR | δ 192.5 (C13); δ 170.8 (C14-Br); δ 70.3 (C9); δ 56.1 (OCH₃) | Documents carbonyl electronic environment |
HPLC-MS (ESI+) | [M+H]+ m/z 606.1; Fragment m/z 545.2 [M-OCH₃-HBr]+; m/z 397.1 [aglycone]+ | Verifies molecular mass and fragmentation pattern |
FT-IR | 1725 cm⁻¹ (C=O stretch); 1670 cm⁻¹ (quinone C=O); 1620 cm⁻¹ (C=C) | Confirms functional group preservation |
UV-vis | λₘₐₓ 495 nm (ε=10,500 M⁻¹cm⁻¹); 340 nm shoulder; 290 nm | Validates chromophore integrity |
Compounds Mentioned in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7